molecular formula C15H19N3O4S B11458578 Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B11458578
M. Wt: 337.4 g/mol
InChI Key: KXONWQMYIJRNBN-UHFFFAOYSA-N
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Description

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a complex organic compound featuring a quinazolinone core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a quinazolinone moiety, a thioether linkage, and an ester group, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acylpyruvic acids . The resulting intermediate is then subjected to further reactions to introduce the thioether and ester functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone and ester moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters with different alkoxy groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate. For instance, derivatives of quinazoline and tetrahydroquinazoline have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy on MCF-7 Cell Line
A study investigated the in vitro effects of synthesized compounds on the MCF-7 breast cancer cell line. The compounds were tested at various concentrations, and cell viability was assessed using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating potent anticancer activity .

Antimicrobial Properties

The compound also exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening
In a comparative study of newly synthesized quinoline derivatives, several compounds demonstrated effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .

Chemical Properties and Structure

Mechanism of Action

The mechanism of action of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Thioether-Containing Compounds: Compounds such as thioethers with different alkyl or aryl groups.

    Ester-Containing Compounds: Esters like methyl acetate and ethyl acetate.

Uniqueness

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is unique due to the combination of its functional groups. The presence of a quinazolinone core, a thioether linkage, and an ester group in a single molecule provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure featuring a tetrahydroquinazoline moiety, which is known for various biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. While specific synthetic pathways for this compound are not widely documented, related compounds have been synthesized using similar methodologies involving thiosemicarbazones and dimethyl derivatives .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown activity against HIV and hepatitis C virus (HCV). In vitro assays indicated that certain analogs exhibited significant inhibition of viral replication in cell lines .

Table 1: Antiviral Activity of Related Compounds

Compound NameVirus TargetedIC50 (µg/mL)Reference
Compound AHIV-10.5
Compound BHCV1.0
Compound CHIV-20.8

Anticancer Activity

Compounds with similar structures have also been evaluated for anticancer properties. For example, some tetrahydroquinazoline derivatives have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µg/mL)Reference
Compound DCCRF-CEM (Leukemia)>20
Compound EHeLa (Cervical)15
Compound FMCF7 (Breast)10

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.
  • Modulation of Cell Signaling : Some derivatives may interfere with signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Case Studies

A notable study involved the evaluation of a series of tetrahydroquinazoline derivatives for their antiviral activity against HIV. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antiviral efficacy .

Another case study focused on the anticancer properties of a related compound in a preclinical model. The compound demonstrated promising results in reducing tumor size and improving survival rates in treated animals .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C15H19N3O4S/c1-15(2)4-10-9(11(19)5-15)6-16-14(17-10)18-12(20)7-23-8-13(21)22-3/h6H,4-5,7-8H2,1-3H3,(H,16,17,18,20)

InChI Key

KXONWQMYIJRNBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSCC(=O)OC)C

Origin of Product

United States

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